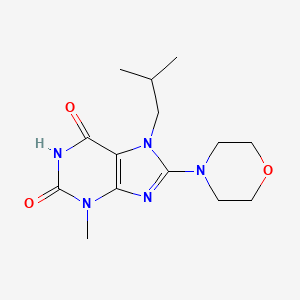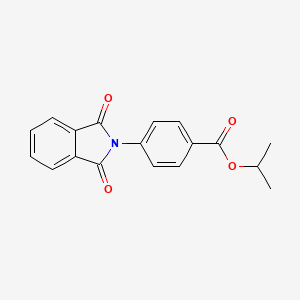
7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione, also known as IBMX, is a cyclic nucleotide phosphodiesterase inhibitor. It has been widely used in scientific research due to its ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
作用機序
7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione inhibits the activity of cyclic nucleotide phosphodiesterase, which is responsible for the degradation of cAMP and cGMP. By inhibiting this enzyme, 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione increases the intracellular levels of cAMP and cGMP, which in turn activates protein kinase A and protein kinase G, respectively. These protein kinases then phosphorylate various target proteins, leading to a wide range of cellular responses.
Biochemical and Physiological Effects:
7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to have various biochemical and physiological effects. It has been shown to enhance the release of neurotransmitters such as dopamine and acetylcholine. 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione has also been shown to induce differentiation of stem cells into various cell types. Additionally, 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to enhance the efficiency of gene transfer in gene therapy.
実験室実験の利点と制限
One of the major advantages of using 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its ability to increase intracellular levels of cAMP and cGMP, which can lead to a wide range of cellular responses. Another advantage is its ability to induce differentiation of stem cells. However, 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione also has some limitations. It has been shown to have cytotoxic effects at high concentrations, and it can also interfere with other cellular processes.
将来の方向性
There are several future directions for 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione research. One direction is to investigate its potential use in gene therapy. 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to enhance the efficiency of gene transfer, and further research could lead to its use in clinical gene therapy applications. Another direction is to investigate its potential use in the treatment of neurological disorders. 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to enhance the release of neurotransmitters, and further research could lead to its use in the treatment of disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research could be conducted to investigate the potential use of 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione in tissue engineering and regenerative medicine.
合成法
The synthesis of 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 2,6-diaminopurine with isobutyryl chloride and methyl iodide in the presence of triethylamine. The resulting compound is then reacted with morpholine in the presence of potassium carbonate to yield 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione.
科学的研究の応用
7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione has been used in various scientific research studies due to its ability to increase intracellular levels of cAMP and cGMP. It has been used in studies related to cell signaling, gene expression, and neurotransmitter release. 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione has also been used to induce differentiation of stem cells and to enhance the efficiency of gene transfer in gene therapy.
特性
IUPAC Name |
3-methyl-7-(2-methylpropyl)-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-9(2)8-19-10-11(17(3)14(21)16-12(10)20)15-13(19)18-4-6-22-7-5-18/h9H,4-8H2,1-3H3,(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSSXCYHQFXDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-(2-methylpropyl)-8-morpholin-4-ylpurine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B5698967.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B5698982.png)
![2-[5-(1,3-benzothiazol-2-yl)-2-furyl]benzoic acid](/img/structure/B5698984.png)
![2-(2-fluorophenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5698995.png)
![1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5699006.png)
![4-{2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoyl}morpholine](/img/structure/B5699011.png)
![methyl 4-chloro-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5699015.png)



![3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5699040.png)